1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride
描述
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride, also known as TBX or TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
作用机制
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride selectively inhibits BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as their differentiation into antibody-secreting plasma cells. Inhibition of BTK blocks B cell activation and proliferation, leading to reduced antibody production and immune response.
Biochemical and physiological effects:
This compound has been shown to have potent and selective inhibition of BTK in vitro and in vivo. It has been demonstrated to reduce the proliferation and survival of B cells, as well as the secretion of immunoglobulins. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, it has some limitations in lab experiments, such as its hydrophobic nature and poor solubility in aqueous solutions. This can make it difficult to use in certain assays and experiments.
未来方向
There are several future directions for the research and development of 1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride. One area of focus is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical use. Another area of interest is the exploration of its potential in other diseases, such as multiple sclerosis and Sjogren's syndrome. Additionally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is being investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a selective inhibitor of BTK with promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of B cell activation and proliferation, leading to reduced antibody production and immune response. This compound has been extensively studied in preclinical and clinical trials, and its future directions include the optimization of its pharmacokinetic and pharmacodynamic properties, exploration of its potential in other diseases, and combination with other therapies.
科学研究应用
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride has been extensively studied in preclinical and clinical trials for its therapeutic potential in various diseases. It has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also been tested in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
1-[4-(3-tert-butylphenoxy)butyl]imidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-17(2,3)15-7-6-8-16(13-15)20-12-5-4-10-19-11-9-18-14-19;/h6-9,11,13-14H,4-5,10,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEXYSMGEXRFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。